molecular formula C28H25N3O4S B2969312 N-(4-ETHOXYPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 899760-13-5

N-(4-ETHOXYPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2969312
CAS No.: 899760-13-5
M. Wt: 499.59
InChI Key: OHBUEFPDJPDJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a substituted phenyl group and a sulfanyl-linked acetamide moiety. The chromeno-pyrimidine scaffold is a hybrid structure combining chromene (benzopyran) and pyrimidine rings, which are associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Key functional groups include:

  • 9-Methoxy substituent on the chromeno-pyrimidine core, influencing electronic and steric properties.
  • 2-Phenyl group enhancing aromatic interactions.
  • Sulfanyl bridge (C–S–C) connecting the core to the acetamide group, which may modulate metabolic stability.
  • N-(4-Ethoxyphenyl)acetamide, contributing to solubility and target-binding specificity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-21-14-12-20(13-15-21)29-24(32)17-36-28-22-16-19-10-7-11-23(33-2)25(19)35-27(22)30-26(31-28)18-8-5-4-6-9-18/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBUEFPDJPDJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, focusing on its anti-cancer and enzyme inhibitory properties.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of various precursors. The molecular structure can be described as follows:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 378.46 g/mol

The structural formula highlights the presence of an ethoxy group, a chromeno-pyrimidine moiety, and a sulfanyl linkage, which are crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that it exhibits a broad spectrum of activity, particularly against breast cancer (MDA-MB-231) cells.

Key Findings :

  • IC50_{50} values indicate effective inhibition of cell proliferation.
  • The compound induces apoptosis through mitochondrial dysfunction and activation of caspases.
Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-23115.5Induction of apoptosis
A549 (Lung)20.0Cell cycle arrest in S phase
HeLa (Cervical)18.7Mitochondrial membrane potential loss

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and metabolism.

  • Tyrosinase Inhibition : Demonstrated significant inhibitory activity, suggesting potential applications in skin-related conditions and pigmentation disorders.
    • IC50_{50} = 25 µM compared to kojic acid as a standard.
  • Acetylcholinesterase (AChE) Inhibition : Preliminary studies indicate moderate inhibition, which may have implications for neurodegenerative diseases like Alzheimer's.
    • Inhibition Percentage at 50 µM : 52.01% with derivatives showing varied activity based on substituents.

Case Study 1: Breast Cancer Xenograft Model

In vivo studies using chick chorioallantoic membrane models demonstrated that this compound significantly inhibited tumor growth and induced DNA fragmentation in xenografts derived from MDA-MB-231 cells.

Case Study 2: Neuroprotective Effects

A study assessing the neuroprotective effects against oxidative stress showed that the compound could mitigate neuronal cell death induced by reactive oxygen species (ROS), indicating its potential role in neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to 2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (hereafter referred to as Compound A), as identified in . Below is a detailed comparison:

Structural Differences

Feature Target Compound Compound A
Chromeno-pyrimidine Sub. 9-Methoxy 9-Ethoxy
Acetamide Phenyl Sub. 4-Ethoxyphenyl 4-Methylphenyl

Theoretical Property Analysis

Lipophilicity (logP):

  • The target compound’s 9-methoxy group is less lipophilic than Compound A’s 9-ethoxy due to the shorter alkyl chain.
  • The 4-ethoxyphenyl group in the target compound introduces higher polarity compared to Compound A’s 4-methylphenyl , reducing overall lipophilicity.

Solubility:

  • The target compound’s ethoxyphenyl group may reduce aqueous solubility compared to Compound A’s methylphenyl group, which lacks an oxygen atom.

Metabolic Stability:

  • The 9-ethoxy group in Compound A is more resistant to oxidative metabolism than the target’s 9-methoxy . However, the target’s 4-ethoxyphenyl group could be a site for cytochrome P450-mediated O-dealkylation.

Data Table

Parameter Target Compound Compound A
Molecular Formula C₂₈H₂₅N₃O₄S C₂₈H₂₇N₃O₃S
Molecular Weight (g/mol) 507.6 (calculated) 493.6 (calculated)
H-Bond Donors 1 (amide NH) 1 (amide NH)
H-Bond Acceptors 5 (methoxy, ethoxy, amide O, pyrimidine N) 4 (ethoxy, amide O, pyrimidine N)
Predicted logP ~3.8 ~4.2
Metabolic Hotspots Ethoxy (O-dealkylation), sulfanyl (oxidation) Ethoxy (O-dealkylation), methyl (stable)

Research Implications

  • Activity Optimization: Replacing the 9-methoxy with 9-ethoxy (as in Compound A) could enhance metabolic stability but reduce solubility.
  • SAR Studies: The 4-ethoxyphenyl group in the target compound may improve target affinity compared to Compound A’s 4-methylphenyl , depending on the binding pocket’s hydrophobicity.
  • Synthetic Feasibility: Both compounds likely share similar synthetic routes, with variations in alkylation steps for substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.